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For Immediate Release

This publication provides a comprehensive meta-analysis of the available clinical trial data for

Ezurpimtrostat (GNS561), a first-in-class, orally bioavailable small molecule inhibitor of

palmitoyl-protein thioesterase 1 (PPT1). This guide is intended for researchers, scientists, and

drug development professionals, offering an objective comparison of Ezurpimtrostat with

current standard-of-care treatments for hepatocellular carcinoma (HCC) and

cholangiocarcinoma (CCA). The information is presented through structured data tables,

detailed experimental protocols, and explanatory diagrams to facilitate a thorough

understanding of Ezurpimtrostat's clinical profile.

Executive Summary
Ezurpimtrostat is an investigational agent that functions by inhibiting PPT1, a lysosomal

enzyme, which leads to the blockage of late-stage autophagy and subsequent cancer cell

death.[1] Having received Orphan Drug Designation from the U.S. Food and Drug

Administration (FDA) for the treatment of cholangiocarcinoma, Ezurpimtrostat is emerging as

a potential new therapeutic option.[2] This guide will delve into the results of its initial clinical

evaluation and compare its performance metrics against established therapies.
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The clinical development of Ezurpimtrostat has primarily focused on liver cancers. This

section compares the preliminary efficacy and safety data from the Phase 1b trial of

Ezurpimtrostat with the pivotal trial data of current first-line treatments for hepatocellular

carcinoma and second-line treatment for cholangiocarcinoma.

Hepatocellular Carcinoma (First-Line Treatment)
The current standard of care for first-line treatment of advanced hepatocellular carcinoma

includes combination therapy with atezolizumab and bevacizumab, as well as monotherapies

with sorafenib and lenvatinib.

Table 1: Comparison of Efficacy in First-Line Hepatocellular Carcinoma

Treatment
Regimen

Pivotal Trial
Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Ezurpimtrostat

(monotherapy)

NCT03316222

(Phase 1b)
Not Reported Not Reported

0% (25% stable

disease)[2]

Atezolizumab +

Bevacizumab
IMbrave150 19.2 months[2] 6.9 months[3]

30% (RECIST

1.1)

Sorafenib SHARP 10.7 months 5.5 months 2% (RECIST 1.1)

Lenvatinib REFLECT 13.6 months
7.3 months

(RECIST 1.1)

19% (RECIST

1.1)

Cholangiocarcinoma (Second-Line Treatment)
For patients with advanced cholangiocarcinoma who have progressed after first-line

gemcitabine-based chemotherapy, the current standard of care is FOLFOX (folinic acid,

fluorouracil, and oxaliplatin).

Table 2: Comparison of Efficacy in Second-Line Cholangiocarcinoma
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Treatment
Regimen

Pivotal Trial
Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Ezurpimtrostat

(monotherapy)

NCT03316222

(Phase 1b)
Not Reported Not Reported

0% (25% stable

disease)

FOLFOX ABC-06 6.2 months 4.0 months 5%

Safety and Tolerability
A summary of the key adverse events observed in the respective clinical trials is presented

below.

Table 3: Comparison of Key Grade 3/4 Adverse Events

Adverse
Event

Ezurpimtro
stat
(NCT033162
22)

Atezolizum
ab +
Bevacizuma
b
(IMbrave150
)

Sorafenib
(SHARP)

Lenvatinib
(REFLECT)

FOLFOX
(ABC-06)

Diarrhea Yes - Yes - -

Decreased

Appetite
Yes - - - -

Fatigue Yes - Yes - 11%

Increased

ALT/AST
Yes - - - -

Hand-Foot

Skin Reaction
- - Yes - -

Neutropenia - - - - 12%

Infection - - - - 10%
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Experimental Protocols
This section provides an overview of the methodologies employed in the key clinical trials cited

in this guide.

Ezurpimtrostat (NCT03316222)
Study Design: A Phase 1/2a, multicenter, open-label, dose-escalation study to evaluate the

safety, tolerability, and recommended Phase 2 dose of Ezurpimtrostat in patients with

advanced primary and secondary liver cancer.

Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma,

intrahepatic cholangiocarcinoma, or metastatic colon or pancreas carcinoma with liver

metastases who had failed or were not eligible for standard therapy.

Treatment Regimen: Ezurpimtrostat was administered orally. The dose-escalation phase

explored various dosing schedules, with the recommended Phase 2 dose determined to be

200 mg twice daily (BID).

Primary Endpoints: To determine the maximum tolerated dose and the recommended Phase

2 dose of Ezurpimtrostat.

Secondary Endpoints: Evaluation of safety and tolerability, pharmacokinetics, and

preliminary anti-tumor activity.

Atezolizumab + Bevacizumab (IMbrave150)
Study Design: A global, multicenter, open-label, randomized Phase 3 trial.

Patient Population: Patients with unresectable hepatocellular carcinoma who had not

received prior systemic therapy.

Treatment Regimen: Patients were randomized 2:1 to receive either atezolizumab (1200 mg

intravenously every 3 weeks) plus bevacizumab (15 mg/kg intravenously every 3 weeks) or

sorafenib (400 mg orally twice daily).

Primary Endpoints: Overall survival and progression-free survival.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10829319?utm_src=pdf-body
https://www.benchchem.com/product/b10829319?utm_src=pdf-body
https://www.benchchem.com/product/b10829319?utm_src=pdf-body
https://www.benchchem.com/product/b10829319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sorafenib (SHARP)
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled

Phase 3 trial.

Patient Population: Patients with advanced hepatocellular carcinoma who had not received

prior systemic therapy.

Treatment Regimen: Patients were randomized to receive either sorafenib (400 mg orally

twice daily) or placebo.

Primary Endpoints: Overall survival and time to symptomatic progression.

Lenvatinib (REFLECT)
Study Design: A multinational, randomized, open-label, non-inferiority Phase 3 trial.

Patient Population: Patients with unresectable hepatocellular carcinoma.

Treatment Regimen: Patients were randomized to receive either lenvatinib or sorafenib.

Primary Endpoint: Overall survival (non-inferiority).

FOLFOX (ABC-06)
Study Design: A multicenter, open-label, randomized, controlled Phase 3 trial.

Patient Population: Patients with locally advanced or metastatic biliary tract cancer who had

progressed on first-line cisplatin and gemcitabine chemotherapy.

Treatment Regimen: Patients were randomized to receive either FOLFOX plus active

symptom control (ASC) or ASC alone. FOLFOX was administered intravenously every 2

weeks for a maximum of 12 cycles.

Primary Endpoint: Overall survival.
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To visually represent the mechanism of action and the clinical trial process, the following

diagrams have been generated using the DOT language.
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Cancer Cell Death
Promotes Survival

Ezurpimtrostat
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Click to download full resolution via product page

Figure 1: Ezurpimtrostat Mechanism of Action

The diagram above illustrates the proposed mechanism of action for Ezurpimtrostat. By

inhibiting PPT1 within the lysosome, Ezurpimtrostat disrupts late-stage autophagy and

mTORC1 signaling, ultimately leading to cancer cell death.
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Figure 2: Ezurpimtrostat Phase 1b Trial Workflow

This workflow diagram outlines the key stages of the NCT03316222 clinical trial for

Ezurpimtrostat, from patient screening and dose escalation to the evaluation of safety and

preliminary efficacy.

Conclusion
The preliminary data from the Phase 1b trial of Ezurpimtrostat demonstrate a manageable

safety profile and suggest a potential for disease stabilization in heavily pretreated patients with

advanced liver cancers. While direct comparisons are challenging due to the early stage of

Ezurpimtrostat's clinical development, this guide provides a foundational overview for

researchers. As Ezurpimtrostat advances into later-phase trials, including combination

studies, its therapeutic potential will be more clearly defined. Continued monitoring of ongoing
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and future clinical trials is warranted to fully ascertain the role of this novel PPT1 inhibitor in the

treatment landscape of hepatocellular carcinoma and cholangiocarcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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